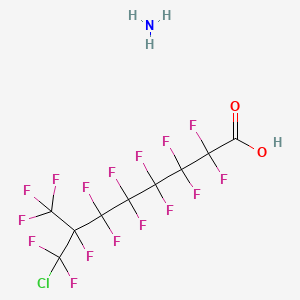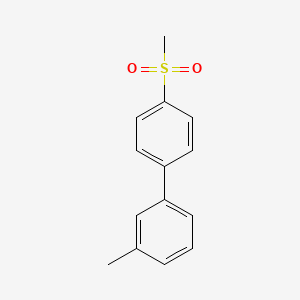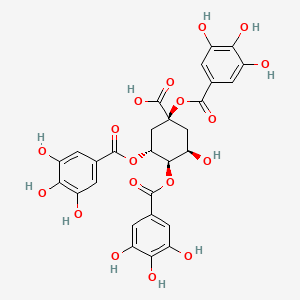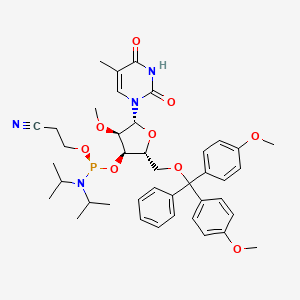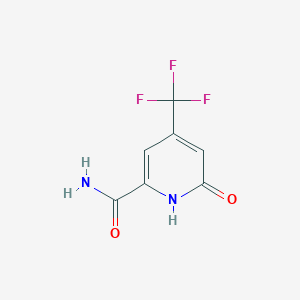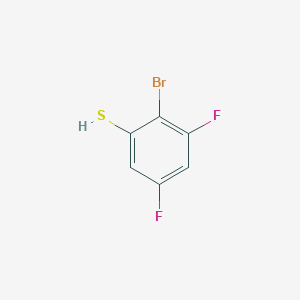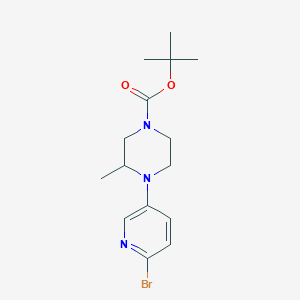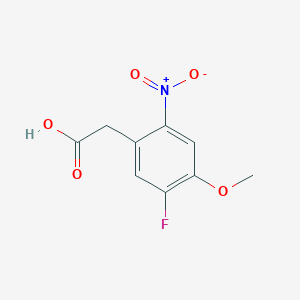
2-aminoethanol;hydron;platinum;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;hydron;platinum;hexahydrate typically involves the reaction of hexachloroplatinic acid with 2-aminoethanol in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{H}_2\text{PtCl}_6 + 2 \text{C}_2\text{H}_7\text{NO} \rightarrow \text{C}_2\text{H}_8\text{NO}_7\text{Pt} + 6 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-aminoethanol;hydron;platinum;hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The 2-aminoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction may yield platinum(II) complexes .
Wissenschaftliche Forschungsanwendungen
2-aminoethanol;hydron;platinum;hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to the known anticancer properties of platinum compounds.
Industry: It is used in catalysis and as a material for the preparation of other platinum-based compounds
Wirkmechanismus
The mechanism of action of 2-aminoethanol;hydron;platinum;hexahydrate involves its interaction with cellular components. Platinum compounds are known to form cross-links with DNA, inhibiting DNA replication and transcription, which can lead to cell death. This mechanism is particularly relevant in the context of cancer therapy, where platinum compounds are used to target rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine: Another amino alcohol with similar properties but different applications.
Triethanolamine: A related compound with three ethanolamine groups, used in different industrial applications.
Hexachloroplatinic Acid: A precursor used in the synthesis of various platinum complexes.
Uniqueness
2-aminoethanol;hydron;platinum;hexahydrate is unique due to its specific coordination with platinum and its hexahydrate structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C4H28N2O8Pt+2 |
|---|---|
Molekulargewicht |
427.36 g/mol |
IUPAC-Name |
2-aminoethanol;hydron;platinum;hexahydrate |
InChI |
InChI=1S/2C2H7NO.6H2O.Pt/c2*3-1-2-4;;;;;;;/h2*4H,1-3H2;6*1H2;/p+2 |
InChI-Schlüssel |
KIKACHZYCIWUJA-UHFFFAOYSA-P |
Kanonische SMILES |
[H+].[H+].C(CO)N.C(CO)N.O.O.O.O.O.O.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
